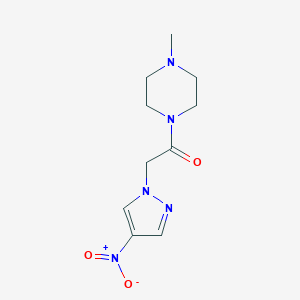
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of piperazine and contains a nitro group and a pyrazole ring in its structure. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine involves the inhibition of PKC by binding to its regulatory domain. This leads to the downregulation of various signaling pathways that are involved in cell proliferation and survival. The inhibition of PKC by 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine in laboratory experiments has several advantages. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use. It has been found to have poor solubility in aqueous solutions, which can limit its bioavailability. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine in scientific research. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine. Another direction is the investigation of its potential as an anticancer agent in preclinical and clinical studies. Additionally, its neuroprotective effects could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, its anti-inflammatory effects could be investigated in the context of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine is a valuable tool for scientific research due to its unique properties. It has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Its use in laboratory experiments has several advantages, but also some limitations. There are several future directions for its use in scientific research, including the development of more potent and selective PKC inhibitors and the investigation of its potential as an anticancer and neuroprotective agent.
Métodos De Síntesis
The synthesis of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine involves the reaction of 4-nitro-1H-pyrazole-1-acetic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been extensively used in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Nombre del producto |
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine |
|---|---|
Fórmula molecular |
C10H15N5O3 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H15N5O3/c1-12-2-4-13(5-3-12)10(16)8-14-7-9(6-11-14)15(17)18/h6-7H,2-5,8H2,1H3 |
Clave InChI |
LRXUTGAYOKMMOI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
SMILES canónico |
CN1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)




